molecular formula C9H9F3O3 B14055056 1-Difluoromethoxy-4,5-dimethoxy-2-fluorobenzene

1-Difluoromethoxy-4,5-dimethoxy-2-fluorobenzene

Katalognummer: B14055056
Molekulargewicht: 222.16 g/mol
InChI-Schlüssel: PODCFMDQSAMTED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Difluoromethoxy-4,5-dimethoxy-2-fluorobenzene is an organic compound with the molecular formula C9H9F3O3 It is a derivative of benzene, characterized by the presence of difluoromethoxy and dimethoxy groups along with a fluorine atom

Vorbereitungsmethoden

The synthesis of 1-Difluoromethoxy-4,5-dimethoxy-2-fluorobenzene typically involves the introduction of difluoromethoxy and dimethoxy groups onto a fluorobenzene ring. One common synthetic route includes the reaction of 4,5-dimethoxy-2-fluorophenol with difluoromethyl ether under specific conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings .

Analyse Chemischer Reaktionen

1-Difluoromethoxy-4,5-dimethoxy-2-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Difluoromethoxy-4,5-dimethoxy-2-fluorobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Difluoromethoxy-4,5-dimethoxy-2-fluorobenzene involves its interaction with specific molecular targets. The difluoromethoxy and dimethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes .

Vergleich Mit ähnlichen Verbindungen

1-Difluoromethoxy-4,5-dimethoxy-2-fluorobenzene can be compared with other similar compounds such as:

    1-Difluoromethoxy-2-fluorobenzene: Lacks the additional methoxy groups, resulting in different chemical properties and reactivity.

    1,2-Dimethoxy-4-fluorobenzene: Lacks the difluoromethoxy group, leading to variations in its applications and interactions.

    4,5-Dimethoxy-2-fluorobenzene:

Eigenschaften

Molekularformel

C9H9F3O3

Molekulargewicht

222.16 g/mol

IUPAC-Name

1-(difluoromethoxy)-2-fluoro-4,5-dimethoxybenzene

InChI

InChI=1S/C9H9F3O3/c1-13-7-3-5(10)6(15-9(11)12)4-8(7)14-2/h3-4,9H,1-2H3

InChI-Schlüssel

PODCFMDQSAMTED-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1OC)F)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.